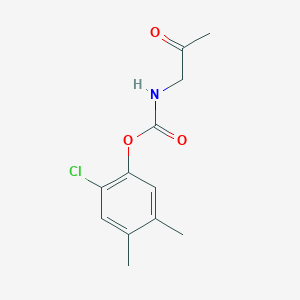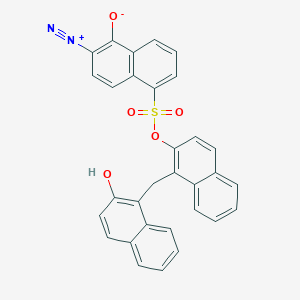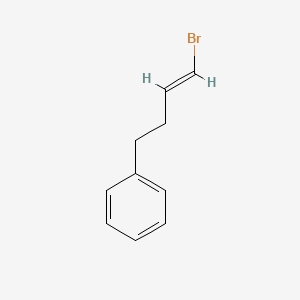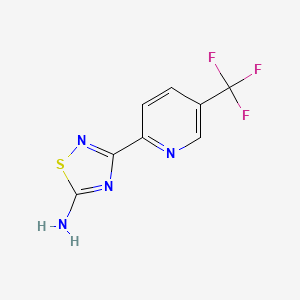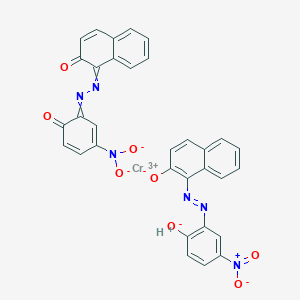![molecular formula C10H12N2O4 B13758610 [2-(methoxycarbonylamino)phenyl] N-methylcarbamate CAS No. 56836-60-3](/img/structure/B13758610.png)
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate: is an organic compound with a complex structure that includes both carbamate and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate typically involves the reaction of methyl isocyanate with 2-(methoxycarbonylamino)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(methoxycarbonylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-(methoxycarbonylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pesticides and herbicides. Its chemical properties make it effective in controlling pests and weeds.
Mechanism of Action
The mechanism of action of [2-(methoxycarbonylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but includes an ethoxy group instead of a carbamate group.
2-Methoxyphenyl isocyanate: This compound is similar in that it contains a methoxyphenyl group but differs in its functional group.
Uniqueness: What sets [2-(methoxycarbonylamino)phenyl] N-methylcarbamate apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
56836-60-3 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[2-(methoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(13)16-8-6-4-3-5-7(8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
KRPQXXOLTXLPES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


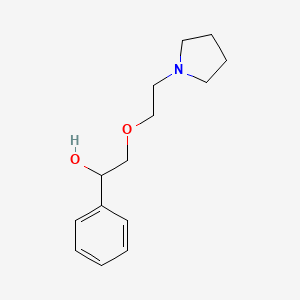
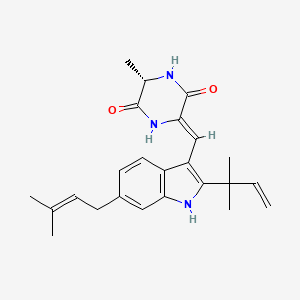
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
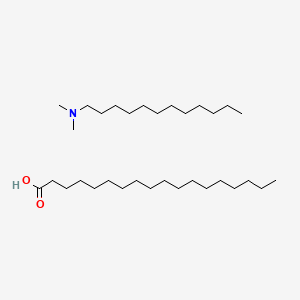
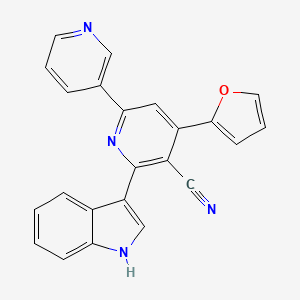
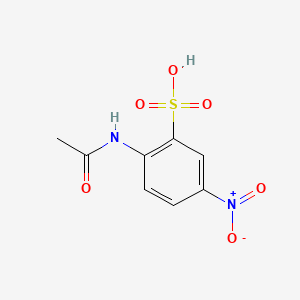
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
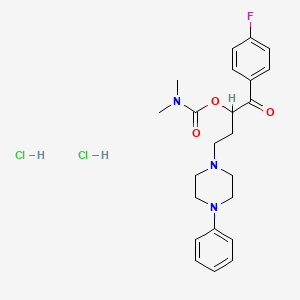
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
